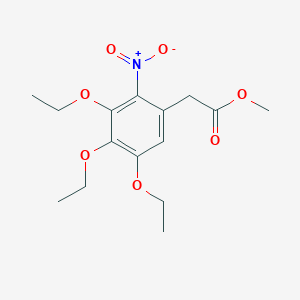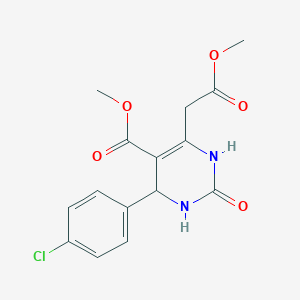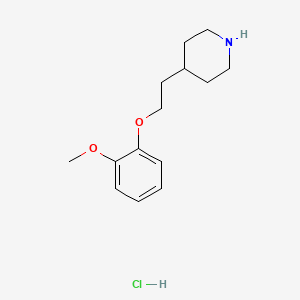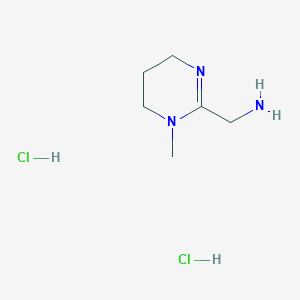![molecular formula C8H12N2 B3022315 2-Methyl-3-[(methylamino)methyl]pyridine CAS No. 677349-96-1](/img/structure/B3022315.png)
2-Methyl-3-[(methylamino)methyl]pyridine
Overview
Description
“2-Methyl-3-[(methylamino)methyl]pyridine” is a chemical compound with the empirical formula C7H10N2 . It is a liquid with a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C .
Synthesis Analysis
The synthesis of 2-Methylpyridines, which are valuable chemical products used in a wide range of industries, can be achieved via α-Methylation . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-[(methylamino)methyl]pyridine” can be represented by the SMILES stringCNCc1ccccn1 . The InChI key for this compound is OOTKJPZEEVPWCR-UHFFFAOYSA-N . Chemical Reactions Analysis
The photoreaction of 2-(methylamino)pyridine in a low-temperature argon matrix has been investigated by infrared spectroscopy and density functional theory calculation . It has been found that 2-(methylamino)pyridine forms copper (II) complexes containing various anions (Cl-, Br-, NO3-, SCN-, ClO4-, or SO42-) .Physical And Chemical Properties Analysis
“2-Methyl-3-[(methylamino)methyl]pyridine” is a liquid with a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C . It has a flash point of 82.2 °C .Scientific Research Applications
- Photoreaction Studies : Researchers have investigated the photoreaction of 2-(methylamino)pyridine in low-temperature argon matrices using infrared spectroscopy and density functional theory calculations . Understanding its reactivity can inform the design of novel catalysts.
- α-Methylation : 2-(Methylamino)pyridine can be used for α-methylation reactions, leading to the synthesis of 2-methylpyridines. These compounds have diverse applications, including pharmaceuticals and agrochemicals .
Catalysis and Coordination Chemistry
Organic Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the synthesis of 2-Methylpyridines involve the development of more robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . This would be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
properties
IUPAC Name |
N-methyl-1-(2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8(6-9-2)4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYJUKSDIHVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3022235.png)

![Methyl 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylate](/img/structure/B3022237.png)
![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)
![Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B3022239.png)
![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)




![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)